2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one
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Overview
Description
2-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one is a complex organic compound that features a pyridazinone core linked to a dimethoxyphenyl group and a dimethoxydihydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the 6,7-dimethoxy-3,4-dihydroisoquinoline intermediate. This can be synthesized by reacting homoveratrylamine (2-(3,4-dimethoxyphenyl)ethan-1-amine) with aliphatic nitro compounds in the presence of polyphosphoric acid .
The next step involves the formation of the pyridazinone core. This can be achieved by cyclization reactions involving appropriate precursors under controlled conditions. The final step is the coupling of the dimethoxyphenyl group and the dimethoxydihydroisoquinoline moiety to the pyridazinone core, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyridazinone core or the isoquinoline moiety, potentially leading to dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the pyridazinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various hydrogenated forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to certain alkaloids. It can be studied for potential activity as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structural features suggest it might interact with biological targets involved in diseases such as cancer or neurological disorders.
Industry
Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The pathways involved could include signal transduction cascades or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: Shares the isoquinoline moiety but lacks the pyridazinone core.
3,4-Dimethoxyphenyl derivatives: Compounds with similar aromatic substitution patterns but different core structures.
Pyridazinone derivatives: Compounds with the pyridazinone core but different substituents.
Uniqueness
What sets 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one apart is its combination of the pyridazinone core with both a dimethoxyphenyl group and a dimethoxydihydroisoquinoline moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H27N3O5 |
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Molecular Weight |
437.5 g/mol |
IUPAC Name |
2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-6-(3,4-dimethoxyphenyl)pyridazin-3-one |
InChI |
InChI=1S/C24H27N3O5/c1-29-20-7-5-17(12-21(20)30-2)19-6-8-24(28)27(25-19)15-26-10-9-16-11-22(31-3)23(32-4)13-18(16)14-26/h5-8,11-13H,9-10,14-15H2,1-4H3 |
InChI Key |
VMFHJPUUGXRYGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CN3CCC4=CC(=C(C=C4C3)OC)OC)OC |
Origin of Product |
United States |
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